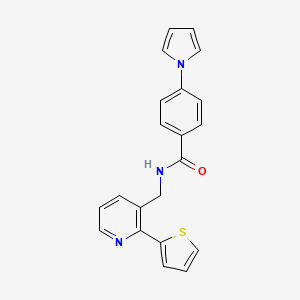
Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate
Descripción general
Descripción
“Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate” is a chemical compound with the molecular formula C10H10BrClO4S . It is also known by other synonyms such as “3-bromomethyl-2-chloro-4-(methylsulfonyl)benzoic acid methyl ester” and "methyl 2-chloro-3-bromomethyl-4-methanesulfonylbenzoate" .
Synthesis Analysis
The synthesis of “Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate” involves the bromination of the corresponding 3-methylbenzoic acids . A specific method involves the radical initiator-induced bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate in carbon tetrachloride . The free acid, 3-bromomethyl-2-chloro4-methylsulfonylbenzoic acid, is then obtained from this latter compound by hydrolysis .Molecular Structure Analysis
The molecular structure of “Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate” can be represented by the SMILES notation: COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)CBr)Cl .Physical And Chemical Properties Analysis
“Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate” has a molecular weight of 341.60600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis of Polyhydroquinoline Derivatives :
- Khaligh (2014) utilized a related compound, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst in the synthesis of polyhydroquinoline derivatives. This process is significant in organic chemistry due to its efficiency and environmental friendliness (Khaligh, 2014).
Synthesis of Triazoloquinoline :
- A study by Pokhodylo and Obushak (2019) highlights the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, demonstrating the versatility of bromomethyl compounds in creating complex organic structures (Pokhodylo & Obushak, 2019).
Development of Novel N-Bromo Sulfonamide Reagents :
- In a study by Khazaei et al. (2014), a novel N-bromo sulfonamide reagent is synthesized and characterized, showcasing the potential of bromo and sulfonyl compounds in developing new catalysts for organic reactions (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Reactions of Benzo[b]thiophen Derivatives :
- Chapman, Clarke, and Manolis (1972) investigated the conversion of 3-Bromomethyl-7-chlorobenzo[b]thiophen into various compounds, illustrating the compound's reactivity and utility in organic synthesis (Chapman, Clarke, & Manolis, 1972).
Synthesis of Anti-Cancer Drug Intermediates :
- Sheng-li (2004) used a bromomethyl compound as a key intermediate in the synthesis of anti-cancer drugs, highlighting the medicinal chemistry applications of these compounds (Sheng-li, 2004).
Propiedades
IUPAC Name |
methyl 3-(bromomethyl)-2-chloro-4-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO4S/c1-16-10(13)6-3-4-8(17(2,14)15)7(5-11)9(6)12/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYVOGFWLVVXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)S(=O)(=O)C)CBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromomethyl-2-chloro-4-methylsulfonylbenzoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2478768.png)
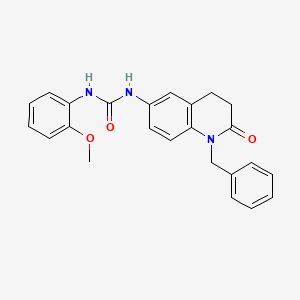

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478777.png)
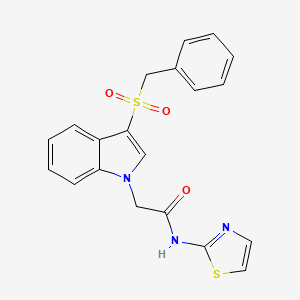
![(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2478780.png)

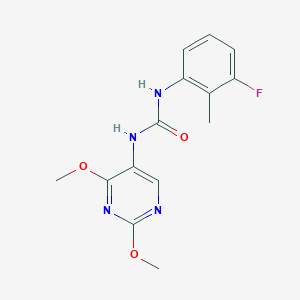
![[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B2478786.png)
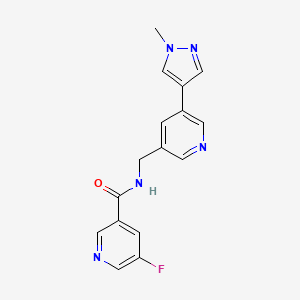
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methylbenzamide](/img/structure/B2478788.png)
![4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2478789.png)
